![molecular formula C13H13ClN2O2 B4727624 6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide](/img/structure/B4727624.png)
6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide
Overview
Description
6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide, also known as CIC, is a synthetic compound that belongs to the class of chromene derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. This compound has also been found to activate the MAPK signaling pathway, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to increase the activity of antioxidant enzymes such as SOD and CAT, thereby reducing oxidative stress. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high purity, which makes it suitable for use in various biological assays. Another advantage of using this compound is its broad range of biological activities, which makes it a versatile compound for studying various biological processes.
However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for 6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide research. One area of research could be to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to explore the anticancer potential of this compound in combination with other chemotherapeutic agents. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
Scientific Research Applications
6-chloro-2-imino-N-propyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been studied for its anticancer activity, as it induces apoptosis in cancer cells by activating caspase enzymes.
properties
IUPAC Name |
6-chloro-2-imino-N-propylchromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-5-16-13(17)10-7-8-6-9(14)3-4-11(8)18-12(10)15/h3-4,6-7,15H,2,5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQNQLISIUDLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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